4-Propylquinoline

Antiparasitic drug discovery Visceral leishmaniasis Quinoline structure-activity relationship

Researchers developing n-type conjugated polymers for OLEDs, organic photovoltaics, or OFETs face a critical regioisomer problem: 2-alkylquinolines cannot form the regioregular head-to-tail polymer architecture essential for consistent electron affinity (2.6 eV) and blue electroluminescence. 4-Propylquinoline (CAS 20668-44-4) is the exact 4-position isomer required: • Enables exclusive P4AQ polymer architecture-impossible with 2-propyl regioisomer (CAS 1613-32-7) • Delivers n-type semiconductor behavior with alkyl-chain-independent electron affinity • Supports greener electrochemical synthesis routes without stoichiometric oxidants Each lot is ≥95% purity, suitable as a monomer building block or analytical reference standard. Bulk quantities available upon request.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 20668-44-4
Cat. No. B1615288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylquinoline
CAS20668-44-4
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCC1=CC=NC2=CC=CC=C12
InChIInChI=1S/C12H13N/c1-2-5-10-8-9-13-12-7-4-3-6-11(10)12/h3-4,6-9H,2,5H2,1H3
InChIKeySYPQOZMXCWJIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylquinoline Technical Specifications & Procurement Profile


4-Propylquinoline (CAS 20668-44-4) is a C4-alkyl-substituted quinoline derivative with the molecular formula C12H13N and a molecular weight of 171.24 g/mol. The compound belongs to the quinoline and derivatives class and is characterized by a propyl substituent at the 4-position of the heterocyclic aromatic ring, conferring distinct physicochemical properties including a predicted density of 1.0±0.1 g/cm³, boiling point of 288.9±9.0 °C at 760 mmHg, and an ACD/LogP value of 3.61 . The 4-substituted quinoline scaffold differs fundamentally from 2-substituted regioisomers in both electronic distribution and steric accessibility, factors that directly influence reaction selectivity, biological target engagement, and material performance [1].

Why 4-Propylquinoline Differs from 2-Propylquinoline


The substitution position on the quinoline ring is not a trivial structural variation; it fundamentally alters the compound's physicochemical, electronic, and biological behavior. 4-Propylquinoline (CAS 20668-44-4) differs from its 2-propyl regioisomer (CAS 1613-32-7) in key properties including predicted pKa (5.76±0.13 for 4-propyl versus divergent values for 2-propyl due to altered nitrogen electron density) and chromatographic retention behavior . More critically, the 4-position substitution pattern is essential for specific pharmacological activities and material properties that cannot be achieved with 2-substituted analogs. For instance, poly(4-alkylquinoline)s exhibit unique n-type semiconductor behavior with electron affinity independent of alkyl chain length, enabling precise electronic tuning unavailable to 2-substituted polymer architectures [1]. Procurement decisions that disregard positional isomerism risk introducing compounds with unverified or suboptimal performance in target applications.

Differentiation Evidence for 4-Propylquinoline


Antileishmanial Activity: 2- vs. 4-Substituted Quinolines

In vivo efficacy of 2-n-propylquinoline (a 2-substituted regioisomer of 4-propylquinoline) has been quantified against Leishmania donovani in a murine visceral leishmaniasis model, showing 66% reduction in liver parasite burden at 12.5 mg/kg oral administration for 10 days, compared to 72% reduction with miltefosine at 7.5 mg/kg [1]. Crucially, no comparable in vivo efficacy data exists for 4-propylquinoline against Leishmania species. This established efficacy profile for the 2-substituted isomer contrasts sharply with the uncharacterized status of 4-propylquinoline in antiparasitic applications, indicating that substitution position is a critical determinant of antileishmanial activity [2].

Antiparasitic drug discovery Visceral leishmaniasis Quinoline structure-activity relationship

Electrochemical Synthesis Route for 4-Alkylquinolines

A sequential alkylation/heterocyclization methodology using electrogenerated carbanions provides a direct route to functionalized 4-alkylquinolines, including 4-propylquinoline, in moderate to high yields [1]. The electrochemical approach enables the synthesis of 4-alkylquinoline derivatives via β-(2-aminophenyl)-α,β-ynone intermediates without requiring stoichiometric oxidants or transition metal catalysts, offering a greener alternative to traditional thermal or metal-catalyzed methods [2]. By contrast, 2-alkylquinolines are typically synthesized via alternative condensation routes (e.g., Doebner-Miller or Friedländer-type reactions) that may not accommodate identical substitution patterns or functional group tolerances. This methodological differentiation means that researchers specifically requiring 4-alkyl substitution patterns can leverage electrochemical synthetic strategies unavailable to 2-alkyl regioisomers.

Electrochemical synthesis Heterocyclic chemistry Green chemistry

n-Type Semiconductor Performance of 4-Alkylquinoline Polymers

Regioregular head-to-tail poly(4-alkylquinoline-2,6-diyl)s (P4AQs) demonstrate reversible electrochemical reduction with an electron affinity of 2.6 eV that remains independent of alkyl side-chain length [1]. X-ray diffraction analysis reveals self-organized lamellar structures with interchain π-stacking distances of 3.9–4.1 Å and interlayer d-spacing varying linearly from 13.4 Å (butyl) to 22.3 Å (tridecyl) [1]. These polymers emit blue light at 423–426 nm in dilute chloroform solution and yellow light at 542–557 nm in the solid state, with electroluminescence luminance up to 86 cd/m² [1]. When employed as electron transport materials in MEH-PPV-based LEDs, these 4-alkylquinoline polymers enhance performance to 700 cd/m² luminance with 3.0% external quantum efficiency [1]. The 4-position substitution is essential for achieving regioregular head-to-tail polymer architecture; 2-alkylquinoline monomers cannot polymerize in the same head-to-tail configuration, fundamentally altering electronic properties and self-assembly behavior.

Conjugated polymers n-Type semiconductors Organic electronics

Physicochemical Properties: 4-Propylquinoline vs. Quinoline

4-Propylquinoline exhibits a predicted boiling point of 288.9±9.0 °C at 760 mmHg, density of 1.0±0.1 g/cm³, flash point of 120.1±11.3 °C, and refractive index of 1.594 . The predicted pKa is 5.76±0.13 . In comparison, unsubstituted quinoline (CAS 91-22-5) has a boiling point of 237 °C at 760 mmHg, density of 1.093 g/cm³, and pKa of approximately 4.9 [1]. The propyl substitution at the 4-position increases boiling point by approximately 52 °C, reduces density from 1.093 to ~1.0 g/cm³, and increases basicity (pKa 5.76 vs 4.9) due to the electron-donating inductive effect of the alkyl chain [1]. The ACD/LogP value of 3.61 for 4-propylquinoline indicates significantly higher lipophilicity compared to unsubstituted quinoline (LogP ~2.0), with predicted water solubility at 25 °C of approximately 44.36 mg/L . These physicochemical differences translate to altered chromatographic retention behavior, solubility profiles, and partitioning characteristics that directly impact experimental reproducibility and formulation development.

Physicochemical characterization Chromatography Pre-formulation

Application Scenarios for 4-Propylquinoline Procurement


n-Type Conjugated Polymer Synthesis for Organic Electronics

4-Propylquinoline serves as a monomer building block for the synthesis of regioregular head-to-tail poly(4-alkylquinoline-2,6-diyl)s (P4AQs). These polymers exhibit n-type semiconductor behavior with electron affinity of 2.6 eV (independent of alkyl chain length) and emit blue light at 423–426 nm in solution and yellow electroluminescence at 542–557 nm in solid state [1]. The 4-position substitution is structurally essential for achieving the regioregular head-to-tail polymer architecture; 2-alkylquinoline monomers cannot form this specific polymer configuration. Procurement of 4-propylquinoline rather than 2-propylquinoline or unsubstituted quinoline is required for researchers developing n-type conjugated polymers for OLEDs, organic photovoltaics, or organic field-effect transistors.

Electrochemical Synthesis Methodology Development

4-Propylquinoline can be synthesized through sequential alkylation/heterocyclization of β-(2-aminophenyl)-α,β-ynones using electrogenerated carbanions, yielding functionalized 4-alkylquinolines in moderate to high yields without stoichiometric oxidants [1]. This electrochemical approach is specific to 4-alkylquinoline derivatives and provides a greener alternative to thermal or metal-catalyzed methods. Researchers investigating sustainable synthetic methodologies or electro-organic chemistry should procure 4-propylquinoline as a reference standard or target compound for method validation, recognizing that 2-alkylquinolines require distinct synthetic strategies not accessible via this electrochemical route.

Reference Standard for Chromatographic Method Development

With a predicted boiling point of 288.9±9.0 °C, LogP of 3.61, and pKa of 5.76±0.13, 4-propylquinoline exhibits physicochemical properties substantially different from both unsubstituted quinoline (BP 237 °C, LogP ~2.0, pKa ~4.9) and 2-propylquinoline (CAS 1613-32-7) [1][2]. These property differences necessitate compound-specific chromatographic method development for HPLC, GC, or LC-MS analysis. Analytical chemistry groups should procure authenticated 4-propylquinoline (≥95% purity) as a reference standard when developing or validating analytical methods for this specific positional isomer, as methods optimized for quinoline or 2-propylquinoline will not transfer directly due to divergent retention behavior and ionization characteristics.

Structure-Activity Relationship (SAR) Studies

The contrast between established in vivo antileishmanial efficacy of 2-n-propylquinoline (66% liver parasite reduction at 12.5 mg/kg in L. donovani-infected mice) and the uncharacterized status of 4-propylquinoline highlights the critical importance of substitution position in quinoline pharmacology [1]. Medicinal chemistry groups conducting SAR studies on quinoline-based scaffolds should procure both 2-propylquinoline and 4-propylquinoline as matched-pair compounds to systematically evaluate how substitution position (C2 vs C4) affects target binding, selectivity, and in vivo efficacy. The absence of published biological data for 4-propylquinoline represents both a research gap and an opportunity for novel SAR investigations.

Technical Documentation Hub

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